1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine

Description

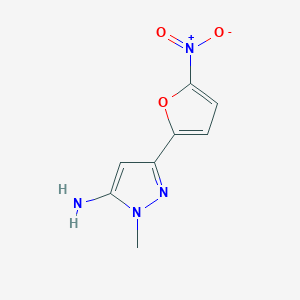

1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a nitrofuran substituent at the 3-position of the pyrazol-5-amine core. Pyrazole-based compounds are widely studied for their diverse pharmacological and agrochemical applications, owing to their ability to interact with biological targets such as enzymes and receptors.

Properties

Molecular Formula |

C8H8N4O3 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

2-methyl-5-(5-nitrofuran-2-yl)pyrazol-3-amine |

InChI |

InChI=1S/C8H8N4O3/c1-11-7(9)4-5(10-11)6-2-3-8(15-6)12(13)14/h2-4H,9H2,1H3 |

InChI Key |

RQTBXGBKDYCEIG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(O2)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the nitrofuran moiety: This step involves the nitration of a furan ring, followed by its attachment to the pyrazole ring through a suitable linker.

Methylation: The final step involves the methylation of the pyrazole ring to introduce the 1-methyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized under certain conditions, leading to the formation of nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include reduced amine derivatives and substituted products.

Scientific Research Applications

1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial properties, particularly against resistant bacterial strains.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent in the treatment of infections.

Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine involves its interaction with bacterial enzymes. The nitrofuran moiety is believed to undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components. This results in the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitrofuran, trifluoromethyl) improve binding to enzymes by polarizing the pyrazole core, as seen in thrombin inhibitors and fungicides .

- Bulky alkyl/aryl groups (e.g., isobutyl, ethylphenyl) may reduce activity due to steric hindrance but improve metabolic stability .

Physicochemical Properties

DFT calculations on analogs like 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine reveal that substituents significantly alter NMR chemical shifts and tautomeric equilibria. For example:

Biological Activity

1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing findings from diverse research studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a 5-nitrofuran moiety. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. Notably, derivatives of 3-(5-nitrofuran-2-yl)prop-2-en-1-one exhibited potent inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.031 mg/L, outperforming standard antitubercular drugs such as isoniazid and rifampicin .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | MIC (mg/L) | Reference |

|---|---|---|---|

| 3-(5-Nitrofuran-2-yl)prop-2-en-1-one | Mycobacterium tuberculosis | 0.031 | |

| This compound | TBD | TBD | TBD |

The mechanism of action for compounds containing the nitrofuran moiety often involves the generation of reactive nitrogen species, which can damage bacterial DNA and proteins. Furthermore, studies suggest that these compounds may inhibit specific enzymes critical for bacterial survival, such as mycobacterial arylamine N-acetyltransferase (NAT), which is essential for the intracellular survival of M. tuberculosis .

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence suggesting anticancer potential. Research on related pyrazole derivatives has shown promise in inhibiting cancer cell proliferation across various human cancer cell lines . The structural characteristics of these compounds, particularly the presence of nitro groups, may enhance their reactivity and interaction with cellular targets involved in cancer progression.

Table 2: Anticancer Activity of Related Compounds

Case Studies and Research Findings

Several case studies have demonstrated the efficacy of nitrofuran derivatives in both in vitro and in vivo settings:

- In Vitro Studies : A study reported that certain nitrofuran derivatives significantly inhibited the growth of M. tuberculosis in macrophage models, indicating their potential as therapeutic agents against tuberculosis .

- In Vivo Studies : Although some compounds showed promising results in vitro, their effectiveness in vivo was limited due to rapid metabolism and clearance from the body. This highlights the need for further optimization of these compounds to enhance their stability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.